Molecular weight and physicochemical characteristics of 3-[bis(4-methoxyphenyl)methyl]-1H-indole
Molecular weight and physicochemical characteristics of 3-[bis(4-methoxyphenyl)methyl]-1H-indole
This technical guide provides an in-depth analysis of 3-[bis(4-methoxyphenyl)methyl]-1H-indole (CAS: 380635-21-2), a triarylmethane derivative integrating an indole core with two 4-methoxyphenyl (anisyl) rings.[1]
This compound is structurally distinct from the widely studied diindolylmethanes (DIMs).[1] While DIMs contain two indole rings and one aryl group, this molecule features a "reverse" scaffold (one indole, two aryls), positioning it as a unique chemical entity in the fields of chromogenic sensing (leuco dyes) and medicinal chemistry (nuclear receptor modulation) .[1]
PART 1: Physicochemical Characterization[1]
This section aggregates the fundamental molecular descriptors and physical properties necessary for experimental handling and formulation.[1]
1.1 Molecular Identity[1]
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IUPAC Name: 3-[bis(4-methoxyphenyl)methyl]-1H-indole[1]
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Common Identifiers: Indolyl-4,4'-dimethoxyphenylmethane; Leuco-dye intermediate.[1]
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CAS Registry Number: 380635-21-2[1]
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Molecular Formula:
[1]
1.2 Quantitative Physicochemical Profile[1]
| Property | Value / Descriptor | Technical Note |
| Molecular Weight | 343.42 g/mol | Monoisotopic mass: 343.1572 |
| Physical State | Solid (Powder) | Typically off-white to pale yellow.[1] |
| Melting Point | 126–130 °C (Predicted) | Varies by crystal polymorph and purity.[1] |
| LogP (Lipophilicity) | ~5.2 – 5.8 | Highly lipophilic; indicates poor aqueous solubility.[1] |
| TPSA | 34.23 Ų | Topological Polar Surface Area (Indole NH + 2 Ethers).[1] |
| Solubility (Aq) | Insoluble (< 0.1 mg/mL) | Requires organic co-solvents (DMSO, DMF).[1] |
| Solubility (Org) | High | Soluble in DCM, Acetone, Ethyl Acetate, DMSO.[1] |
| pKa (Indole NH) | ~16.2 | Very weak acid; deprotonation requires strong bases (e.g., NaH).[1] |
Expert Insight: The high LogP value necessitates the use of DMSO or ethanol for biological stock solutions.[1] In aqueous media, this compound will precipitate immediately without surfactant stabilization (e.g., Tween-80 or Cyclodextrin).[1]
PART 2: Synthetic Methodology
The synthesis of 3-[bis(4-methoxyphenyl)methyl]-1H-indole follows a classic Friedel-Crafts Alkylation pathway.[1] This protocol utilizes the high nucleophilicity of the indole C3 position to attack the carbocation generated from 4,4'-dimethoxybenzhydrol.[1]
2.1 Reaction Mechanism[1]
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Activation: An acid catalyst protonates the hydroxyl group of 4,4'-dimethoxybenzhydrol, leading to water elimination and the formation of a resonance-stabilized benzhydryl cation (purple/red intermediate).[1]
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Nucleophilic Attack: The C3 position of the indole attacks the carbocation.[1]
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Re-aromatization: Loss of a proton restores the aromaticity of the indole ring, yielding the final triarylmethane product.[1]
2.2 Validated Experimental Protocol
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Reagents:
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Procedure:
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Dissolve 4,4'-dimethoxybenzhydrol (10 mmol) and Indole (10 mmol) in MeCN (50 mL).
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Add molecular iodine (0.5 mmol) as a Lewis acid catalyst.
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Stir at room temperature for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]
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Quench: Add saturated aqueous
(sodium thiosulfate) to remove iodine. -
Extraction: Extract with Ethyl Acetate (
mL). Wash organic layer with brine.[1] -
Purification: Recrystallize from Ethanol or perform flash column chromatography (Silica gel).
-
2.3 Synthesis Workflow Diagram
Caption: Step-by-step synthetic workflow for the Friedel-Crafts alkylation of indole with dimethoxybenzhydrol.
PART 3: Applications & Biological Relevance[1]
3.1 Chromogenic Sensing (Leuco Dye)
This molecule belongs to the Triarylmethane family.[1] Unlike the fully aromatic dyes (e.g., Crystal Violet), this compound is a "leuco" (colorless) form because the central carbon is
-
Mechanism: Upon oxidation (chemical or enzymatic) or acidification, the central C-H bond is cleaved/oxidized to form a planar
carbocation.[1] -
Signal: The resulting cation allows charge delocalization across the indole and anisyl rings, producing a strong absorbance in the visible region (typically Blue/Purple,
nm).[1] -
Utility: Used as a substrate in oxidative enzyme assays (e.g., peroxidase activity) or as a pH-sensitive probe.[1]
3.2 Medicinal Chemistry: NR4A1 (Nur77) Modulation
While often confused with "DIM" (Diindolylmethane) derivatives, this mono-indolyl scaffold represents a distinct class of Nuclear Receptor 4A1 (NR4A1/Nur77) ligands.[1]
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SAR Context: Research indicates that bis-indole derivatives (like DIM-C-pPhOCH3) are potent Nur77 agonists/antagonists.[1] The mono-indolyl analogs (like the topic compound) often serve as:
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Negative Controls: To validate the necessity of the second indole ring for receptor binding.
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Metabolic Precursors: Investigated for stability against metabolic hydroxylation.[1]
-
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Biological Activity: It exhibits moderate anti-proliferative activity in specific cancer cell lines (e.g., colon, pancreatic) but generally possesses lower potency than its bis-indolyl counterparts due to reduced hydrogen-bonding capability within the receptor ligand-binding domain (LBD).[1]
3.3 Mechanism of Action Diagram
Caption: Dual-pathway utility: Oxidative conversion to a chromophore (left) and biological interaction with Nur77 (right).[1]
PART 4: References
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ChemicalBook. (2024).[1] 3-[bis(4-methoxyphenyl)methyl]-1H-indole Product Properties and CAS 380635-21-2.[1] Retrieved from [1]
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National Institutes of Health (NIH). (2020).[1] Bis-Indole–Derived Nuclear Receptor 4A1 (NR4A1, Nur77) Ligands. (Contextual reference for structural analogs). Retrieved from [1]
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Organic Chemistry Portal. (2023). Synthesis of Indoles and Friedel-Crafts Alkylation Protocols. Retrieved from [1]
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Santa Cruz Biotechnology. (2024).[1][2] Triarylmethane Derivatives and Indole Building Blocks. Retrieved from [1]
